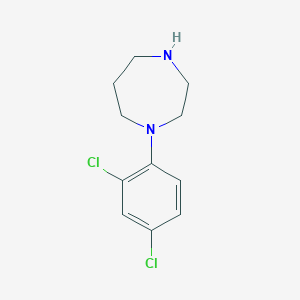

1-(2,4-dichlorophenyl)-1,4-diazepane

Vue d'ensemble

Description

1-(2,4-Dichlorophenyl)-1,4-diazepane, also known as DCPD, is a synthetic organic compound belonging to the diazepane family. It is a white crystalline solid with a molecular weight of 222.1 g/mol. DCPD has a wide range of applications in the field of scientific research and is commonly used in laboratory experiments.

Applications De Recherche Scientifique

Synthesis and Characterization

- The synthesis and characterization of 1,4-diazepanes, including those with similar structures to 1-(2,4-dichlorophenyl)-1,4-diazepane, are key areas of research. Ramirez-Montes et al. (2012) reported the synthesis of six 1,4-diazepanes, providing insights into their structural properties and showing that these compounds typically adopt a twisted chair conformation (Ramirez-Montes et al., 2012).

Chemical Synthesis Methods

Nalikezhathu et al. (2023) described the synthesis of 1,4-diazacycles, including diazepanes, using a unique (pyridyl)phosphine-ligated ruthenium(II) catalyst. This method is notable for its ability to produce diazepanes, which are generally difficult to access through catalytic routes (Nalikezhathu et al., 2023).

Wlodarczyk et al. (2007) developed an efficient microwave-assisted synthesis of 1,4-diazepin-5-ones, which undergoes rapid reduction to form 1,4-diazepanes, highlighting a novel method for accessing these compounds (Wlodarczyk et al., 2007).

Chemical Structure and Properties

Moser & Vaughan (2004) focused on the synthesis and characterization of 1,4-diazepane derivatives, offering insights into the stability and structural aspects of these compounds through NMR and IR spectroscopy, as well as X-ray diffraction analysis (Moser & Vaughan, 2004).

Research by Banfi et al. (2007) explored the synthesis of 1-sulfonyl 1,4-diazepan-5-ones and their benzo-fused derivatives, demonstrating the versatility of diazepane compounds in chemical synthesis (Banfi et al., 2007).

Sotoca et al. (2009) described a multicomponent reaction for the direct synthesis of 1,4-diazepane derivatives, offering a user-friendly approach to producing these compounds (Sotoca et al., 2009).

Catalysis and Reaction Mechanisms

Sankaralingam & Palaniandavar (2014) studied manganese(III) complexes involving 1,4-diazepane ligands for olefin epoxidation, revealing the impact of ligand Lewis basicity on reactivity and selectivity (Sankaralingam & Palaniandavar, 2014).

Mayilmurugan et al. (2008) investigated iron(III) complexes with 1,4-diazepane ligands as models for extradiol catechol dioxygenase enzymes, providing insights into the regioselectivity in biomimetic extradiol cleavage of catechols (Mayilmurugan et al., 2008).

Spectroscopic Studies

- Kuruvilla et al. (2018) conducted vibrational spectroscopic studies of 1,4-diazepine derivatives, comparing experimental results with quantum mechanical methods to provide deeper understanding of their molecular properties (Kuruvilla et al., 2018).

Oxotransferase Enzyme Models

- Mayilmurugan et al. (2011) synthesized asymmetric dioxomolybdenum(VI) complexes with 1,4-diazepane ligands as models for oxotransferase enzymes, providing mechanistic insight into oxotransferase reactivity (Mayilmurugan et al., 2011).

Propriétés

IUPAC Name |

1-(2,4-dichlorophenyl)-1,4-diazepane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14Cl2N2/c12-9-2-3-11(10(13)8-9)15-6-1-4-14-5-7-15/h2-3,8,14H,1,4-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCYIDMQDBSOXQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)C2=C(C=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,4-Dichlorophenyl)-1,4-diazepane | |

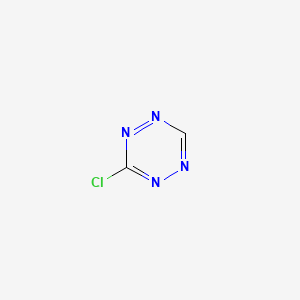

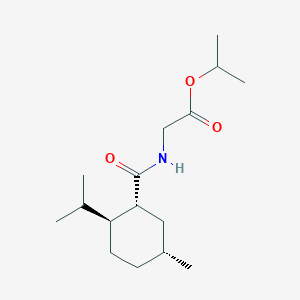

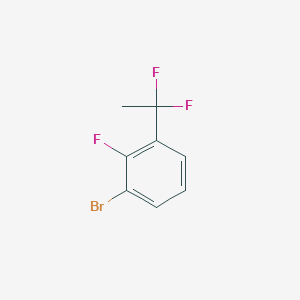

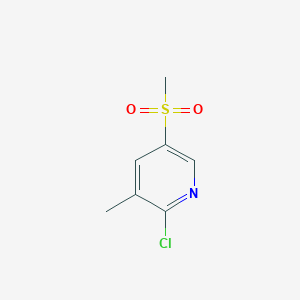

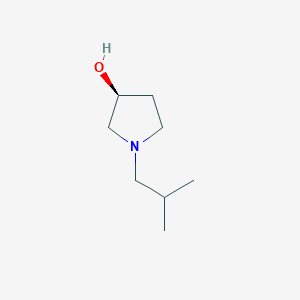

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[(1S,2S)-2-acetamidocyclohexyl]oxy}acetic acid](/img/structure/B6614547.png)

![4-(1-{[(tert-butoxy)carbonyl]amino}cyclohexyl)butanoic acid](/img/structure/B6614563.png)

![(2R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3-dihydro-1H-indole-2-carboxylic acid](/img/structure/B6614569.png)

![4-hydroxy-N-[4-(trifluoromethyl)phenyl]-1,2,5-oxadiazole-3-carboxamide](/img/structure/B6614584.png)

![{1H-pyrrolo[3,2-c]pyridin-4-yl}methanamine](/img/structure/B6614591.png)

![2-[(3-methoxyphenyl)methyl]pyrrolidine hydrochloride](/img/structure/B6614599.png)

![4-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B6614608.png)

![3-({[(tert-butoxy)carbonyl]amino}methyl)-1,2-oxazole-5-carboxylic acid](/img/structure/B6614648.png)

![tert-butyl N-[2-hydroxy-2-(piperidin-4-yl)ethyl]carbamate](/img/structure/B6614651.png)